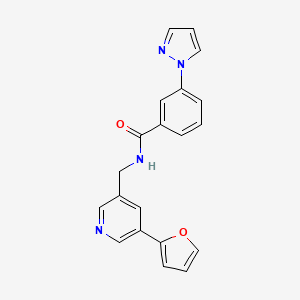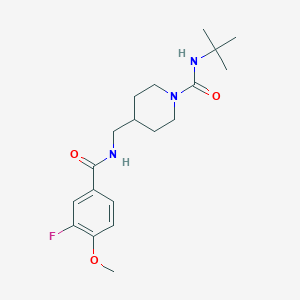![molecular formula C19H23N3O4S B2484323 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2309571-99-9](/img/structure/B2484323.png)
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies, including cyclocondensation reactions, etherification, and Beckmann rearrangement among others. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides are synthesized through hydrolytic cleavage or condensation reactions, highlighting the versatility and complexity of synthesizing pyrazole-based compounds (Bol’but et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using X-ray diffraction, NMR, and mass spectrometry. For example, the X-ray crystal structure analysis of pyrazole derivatives reveals detailed molecular geometries, including bond lengths and angles, contributing to the understanding of their three-dimensional conformations (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including interactions with iodine, ligation with metals such as Ru(II), Cu(I), and Hg(II), and displacement reactions with [18F]fluoride. These reactions demonstrate the reactivity and potential applications of pyrazole compounds in synthesizing new materials and in radiolabeling for positron emission tomography (PET) studies (Singh et al., 2001).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including their thermal stability and solubility, are crucial for their application in various fields. The thermal stability of these compounds up to certain temperatures makes them suitable for different industrial and pharmaceutical processes (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as their electrophilic and nucleophilic regions, have been analyzed through computational methods. These studies help in understanding the interaction of these molecules with biological targets and their potential as drug candidates. Molecular electrostatic potential analyses reveal the regions of the molecule that are prone to attack by nucleophiles or electrophiles, facilitating the design of molecules with desired reactivity and biological activity (Kumara et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Researchers have been focusing on the synthesis and structural characterization of various pyrazole derivatives, which are structurally related to the compound . For instance, Kumara et al. (2018) conducted a study on the synthesis of a novel pyrazole derivative, examining its crystal structure through X-ray diffraction studies. This research highlighted the importance of the twisted conformation between pyrazole and thiophene rings, contributing to the compound's stability and properties (Kumara et al., 2018).
Biological Activities
The biological activities of pyrazole derivatives are a significant area of interest. Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study demonstrates the potential therapeutic applications of these compounds in cancer treatment (Hassan et al., 2014).
Molecular Interactions
The study of molecular interactions and properties of pyrazole derivatives is also vital. Shim et al. (2002) investigated the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the binding and activity mechanisms of pyrazole-based compounds. Such studies are crucial for designing drugs with specific targets and minimal side effects (Shim et al., 2002).
Material Science and Chemistry
Pyrazole derivatives are also explored in material science and chemistry for their unique properties. For example, the synthesis of pyrazole-4-carboxamide derivatives and their evaluation as herbicides were reported by Ohno et al. (2004), indicating the potential use of these compounds in agricultural applications (Ohno et al., 2004).
Eigenschaften
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-2-26-17-9-4-3-7-16(17)20-19(23)18-14-6-5-8-15(14)21-22(18)13-10-11-27(24,25)12-13/h3-4,7,9,13H,2,5-6,8,10-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDIXUKPXFVICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

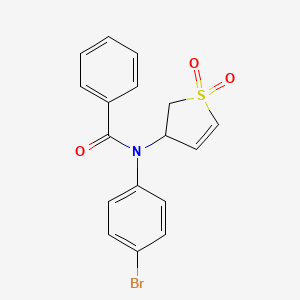

![3-(2-bromophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2484243.png)
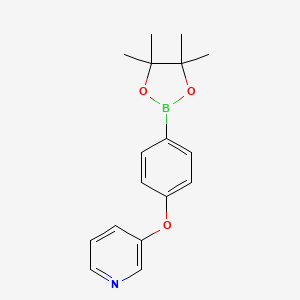


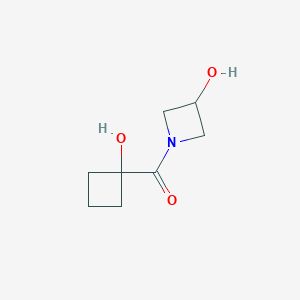
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2484254.png)
![2-Ethyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2484255.png)
![1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2484256.png)

